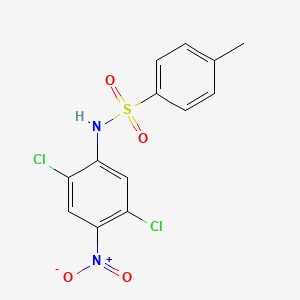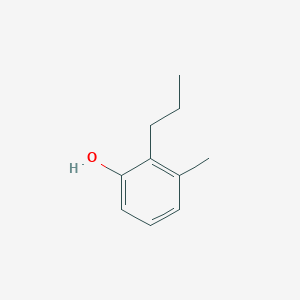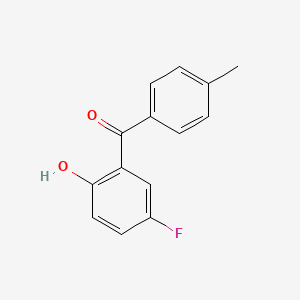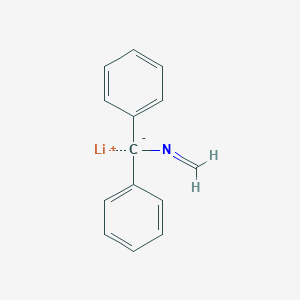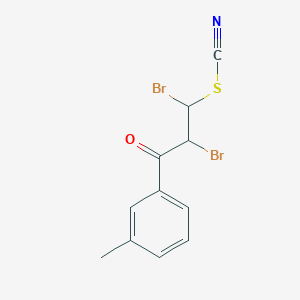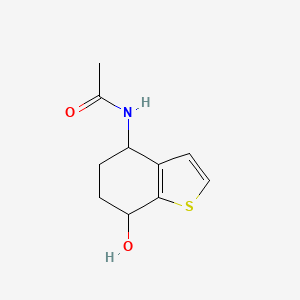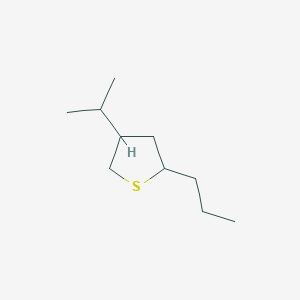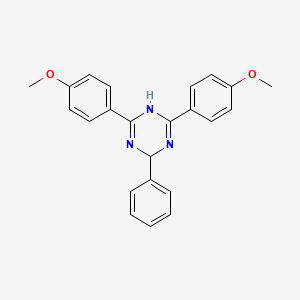
N-(4-Butyl-5-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Butyl-5-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropanamide is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes a butyl group, a methyl group, and a triazole ring
Preparation Methods
The synthesis of N-(4-Butyl-5-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Butyl and Methyl Groups: The butyl and methyl groups are introduced through alkylation reactions using suitable alkyl halides.
Amidation Reaction: The final step involves the formation of the amide bond by reacting the triazole derivative with 2-methylpropanoyl chloride under appropriate conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-(4-Butyl-5-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazole ring or the amide moiety are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
N-(4-Butyl-5-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Butyl-5-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The butyl and methyl groups may enhance the compound’s binding affinity and specificity towards its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-(4-Butyl-5-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropanamide can be compared with other triazole derivatives, such as:
2-[(4-butyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid: This compound has a similar triazole ring but differs in the presence of a sulfanyl group and an acetic acid moiety.
1,2,4-Triazole-3-thiol: Another triazole derivative with a thiol group, which exhibits different chemical and biological properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities.
Properties
CAS No. |
62400-18-4 |
|---|---|
Molecular Formula |
C11H20N4O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N-(4-butyl-5-methyl-1,2,4-triazol-3-yl)-2-methylpropanamide |
InChI |
InChI=1S/C11H20N4O/c1-5-6-7-15-9(4)13-14-11(15)12-10(16)8(2)3/h8H,5-7H2,1-4H3,(H,12,14,16) |
InChI Key |
QUSCVAORRJQKPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NN=C1NC(=O)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, trimethyl[(2-nitrophenyl)methoxy]-](/img/structure/B14530454.png)
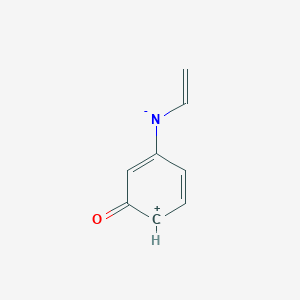
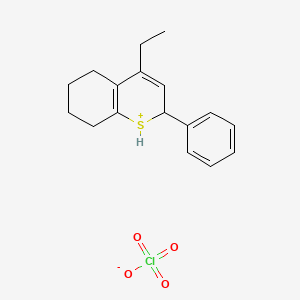
![6-[4-(Benzylideneamino)-5-phenyl-1,2,4-triazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14530469.png)
